2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one
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Overview
Description
2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of pyrazole and quinazolinone moieties, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Derivatives: The initial step involves the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole and 4-chloro-3-methyl-1H-pyrazole through cyclization reactions of appropriate hydrazines with 1,3-diketones.
Quinazolinone Core Construction: The quinazolinone core is constructed by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the pyrazole derivatives with the quinazolinone core in the presence of a suitable sulfur source, such as thiourea or sodium sulfide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted pyrazole and quinazolinone derivatives
Scientific Research Applications
2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active sites of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and modulating their signaling pathways, leading to changes in cellular responses.
DNA Intercalation: Intercalating into DNA strands and affecting DNA replication and transcription processes.
Comparison with Similar Compounds
2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, which may exhibit varying biological activities.
Pyrazole Derivatives: Compounds with pyrazole moieties that may have different substituents or linkages, leading to different chemical and biological properties.
Thioether-Linked Compounds: Compounds with thioether linkages that may have different aromatic or heterocyclic groups, affecting their reactivity and applications.
The uniqueness of 2-{[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE lies in its specific combination of pyrazole and quinazolinone moieties, along with the presence of chlorine and sulfur atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22Cl2N6OS |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfanyl]-3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C21H22Cl2N6OS/c1-13-17(22)11-27(25-13)9-6-10-28-20(30)16-7-4-5-8-18(16)24-21(28)31-12-29-15(3)19(23)14(2)26-29/h4-5,7-8,11H,6,9-10,12H2,1-3H3 |
InChI Key |
HWCVKVZAPXGUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C=C(C(=N4)C)Cl)C)Cl |
Origin of Product |
United States |
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